N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine
Overview
Description
N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine is a compound that can be associated with various chemical reactions and biological activities. While the specific compound is not directly mentioned in the provided papers, related naphthylamine derivatives and their reactions are discussed, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of naphthylamine derivatives is a topic of interest due to their applications in chemical and biological processes. For instance, a method for synthesizing functionalized 1-naphthylamines, including N-methylated compounds, has been developed using Cu(I)-catalyzed benzannulation in water under Pd- and ligand-free conditions, yielding up to 95% isolated products . Additionally, N-alkyl-(naphth-1-yl)methylamines can be synthesized through reductive amination of 1-naphthaldehyde with high yields and minimal side products .
Molecular Structure Analysis
The molecular structure of naphthylamine derivatives can be complex and exhibit interesting photophysical properties. For example, the synthesized 1-naphthylamines possess electronic donor-acceptor structures, resulting in tunable and polarity-sensitive fluorescence emission with large Stokes shifts . The molecular structure of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a related Schiff base, is almost planar with a trans configuration of the C=N double bond, and its crystal packing is stabilized by hydrogen bonds and weak interactions .
Chemical Reactions Analysis
Naphthylamine derivatives undergo various chemical reactions. N-hydroxy-1-naphthylamine, for example, reacts with nucleic acids and proteins to form covalently bound derivatives, which are implicated in the initiation of carcinogenesis . N,N-Dimethyl-1-naphthylamine can undergo aromatic nucleophilic substitution with various amines to yield nitrogen-nitrogen exchanged products . The reactivity of "methanal" with 2-naphthylamines has also been studied, revealing that methanal behaves as a very electron-deficient oxo-compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthylamine derivatives are influenced by their molecular structure. The photophysical properties of 1-naphthylamines synthesized via Cu(I)-catalyzed reactions are notable for their fluorescence characteristics, which have been applied to image lipid droplets in cells . The specific phytotoxic properties of N-phenyl-2-naphthylamine at low concentrations suggest a mode of action involving cumulative damage over time in algae, particularly affecting photosynthesis .
Safety And Hazards
properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14-9-10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8,14H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUUFWUNKMAFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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